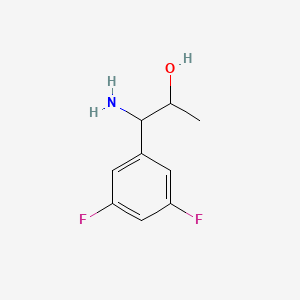

1-Amino-1-(3,5-difluorophenyl)propan-2-OL

Description

1-Amino-1-(3,5-difluorophenyl)propan-2-OL is an amino alcohol derivative characterized by a propan-2-ol backbone substituted with an amino group and a 3,5-difluorophenyl aromatic ring. Fluorinated aromatic systems are known to enhance metabolic stability and binding affinity in drug design, while the amino alcohol group may facilitate interactions with biological targets .

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

1-amino-1-(3,5-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3 |

InChI Key |

XXGCRGHBFCLCCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)F)F)N)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 1-Amino-1-(3,5-difluorophenyl)propan-2-ol typically involves:

- Starting from substituted fluorobenzene derivatives (e.g., 3,5-difluorobenzaldehyde or related intermediates).

- Introduction of the amino and hydroxyl groups via reduction and amination reactions.

- Use of asymmetric synthesis techniques to control stereochemistry.

- Multi-step organic synthesis including catalytic hydrogenation, reductive amination, or epoxide ring opening.

Specific Synthetic Routes

Route A: Asymmetric Reduction and Amination

- Starting material: 3,5-difluorobenzaldehyde or a related ketone precursor.

- Step 1: Formation of an α-amino ketone intermediate via reductive amination with ammonia or an amine source.

- Step 2: Asymmetric hydrogenation or enzymatic reduction of the ketone to the corresponding β-amino alcohol, controlling the stereochemistry at C1 and C2.

- Catalysts: Chiral catalysts such as Rh or Ru complexes are often employed to achieve enantioselectivity.

- Outcome: (1R,2R) or (1S,2S) stereoisomers depending on catalyst and conditions.

Route B: Epoxide Ring Opening

- Step 1: Synthesis of 3,5-difluorophenyl-substituted epoxide, such as 1-(3,5-difluorophenyl)oxirane.

- Step 2: Nucleophilic ring opening of the epoxide with ammonia or an amine to yield the β-amino alcohol.

- This method allows regio- and stereoselective installation of the amino and hydroxyl groups.

- Conditions: Typically performed under mild acidic or basic conditions to control regioselectivity.

Route C: Multi-step Functional Group Transformations

- Starting from 3,5-difluorophenyl derivatives bearing protected amino or hydroxyl groups.

- Sequential deprotection, oxidation, and reduction steps to install the desired functional groups.

- Use of protecting groups to prevent side reactions.

- Hydrolysis and purification steps to isolate the final product in high enantiomeric purity.

Reaction Conditions and Catalysts

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Stereochemical Outcome |

|---|---|---|---|---|

| Asymmetric hydrogenation | 3,5-difluorobenzaldehyde or ketone | Chiral Rh or Ru catalysts, H2 gas | Mild temperature, solvent (MeOH, EtOH) | (1R,2R) or (1S,2S) enantiomers |

| Epoxide ring opening | 3,5-difluorophenyl epoxide | Ammonia or amine nucleophile | Mild acid/base, ambient to moderate temperature | Stereospecific β-amino alcohol |

| Multi-step synthesis | Protected fluorophenyl intermediates | Various reagents (EDCI, NBS, BH3, etc.) | Controlled temperature, inert atmosphere | High purity chiral product |

Purification and Characterization

Research Findings and Comparative Notes

- The presence of fluorine atoms at the 3,5-positions influences the reactivity compared to chlorinated analogs, affecting both electronic properties and steric factors during synthesis.

- Enzymatic or catalytic asymmetric methods improve yield and selectivity, essential for pharmaceutical applications.

- The compound serves as a key intermediate or building block for further functionalization in drug discovery.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-Amino-1-(3,5-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-1-(3,5-difluorophenyl)propan-2-OL has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism by which 1-Amino-1-(3,5-difluorophenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-Amino-1-(3,5-difluorophenyl)propan-2-OL and Analogues

| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight | CAS RN | Notable Features |

|---|---|---|---|---|---|

| This compound | 3,5-difluoro | C₉H₁₀F₂NO | 201.18 g/mol | Not provided | High electronegativity from F atoms |

| D(+)-2-Amino-3-phenyl-1-propanol | Phenyl (no F) | C₉H₁₃NO | 151.20 g/mol | 5267-64-1 | Non-fluorinated analog; mp 90–94°C |

| (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL | 4-(trifluoromethylthio) | C₁₀H₁₂F₃NOS | 257.27 g/mol | 1270385-18-6 | Electron-withdrawing SCF₃ group |

| (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL | 3-tert-butyl | C₁₃H₂₁NO | 207.31 g/mol | 1019534-32-7 | Steric bulk from tert-butyl group |

| 4-[[6-[2-(2,4-difluorophenyl)...propyl]-3-pyridyl]oxy]benzonitrile (B.1.33) | 2,4-difluorophenyl + triazole | C₂₃H₁₆F₂N₄O₂ | 442.40 g/mol | Not provided | Triazole ring; agrochemical candidate |

Impact of Substituents on Properties

- Fluorine vs. Hydrogen (): The non-fluorinated analog (D(+)-2-Amino-3-phenyl-1-propanol) lacks the electronegative fluorine atoms, resulting in lower molecular weight (151.20 vs. The fluorinated derivative likely exhibits enhanced metabolic stability and stronger dipole interactions due to fluorine’s electronegativity .

- Trifluoromethylthio Group (): The SCF₃ substituent in C₁₀H₁₂F₃NOS introduces significant lipophilicity, which may improve membrane permeability compared to the difluorophenyl analog. However, this group’s larger size could increase steric hindrance .

- Triazole-Containing Analogues (): Compounds like B.1.33 and B.1.53 incorporate triazole rings, which are common in fungicides (e.g., tebuconazole, flutriafol). These heterocycles enhance binding to fungal cytochrome P450 enzymes, a mechanism absent in the target compound .

Physicochemical and Functional Implications

- Melting Points: The non-fluorinated analog () has a melting point of 90–94°C. Fluorination typically raises melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions), suggesting the target compound may exhibit a higher mp .

- Biological Activity: While triazole-containing analogs () are explicitly used as fungicides, the target compound’s lack of a heterocyclic ring may limit its antifungal efficacy. However, its amino alcohol group could enable applications in chiral synthesis or as a building block for bioactive molecules .

Biological Activity

1-Amino-1-(3,5-difluorophenyl)propan-2-OL, a chiral compound, has garnered attention in medicinal chemistry due to its significant biological activity. The compound features an amino group and a hydroxyl group attached to a propan-2-ol backbone, with a difluorophenyl moiety that enhances its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C10H12F2N2O

- Molecular Weight : 187.19 g/mol

The presence of the difluorophenyl group contributes to the compound's unique properties, making it a valuable intermediate in synthesizing various bioactive molecules.

This compound interacts with specific biological targets through hydrogen bonding and other non-covalent interactions. The amino and hydroxyl groups facilitate binding to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This mechanism is crucial for its potential therapeutic effects on neurological disorders and other diseases.

Neurological Disorders

Research indicates that this compound may have therapeutic potential for neurological disorders due to its ability to interact with neurotransmitter systems. Studies have shown that compounds with similar structures can modulate norepinephrine and serotonin activities, which are vital in treating conditions such as depression and anxiety .

Enzyme Interaction Studies

The compound has been investigated for its binding affinity to various enzymes. For example, it has been shown to influence enzyme activity related to neurotransmitter reuptake mechanisms. This interaction is essential for developing drugs targeting conditions like major depressive disorder and fibromyalgia .

Study on Binding Affinity

A study demonstrated that this compound exhibits significant binding affinity to serotonin transporters (SERT). This binding is crucial for modulating serotonin levels in the brain, potentially leading to antidepressant effects. The research involved in vitro assays measuring the inhibition of serotonin reuptake, revealing that the compound effectively increases serotonin availability .

Antifungal Activity

In another investigation focusing on antifungal properties, derivatives of this compound were tested against Candida albicans. The results indicated that these derivatives exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents .

Applications in Drug Development

The compound serves as a key intermediate in synthesizing drugs targeting neurological disorders and other diseases. Its structural features allow for modifications that can enhance biological activity and selectivity for specific targets.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate in drug synthesis for neurological disorders |

| Antifungal Development | Potential lead compound for antifungal agents |

| Enzyme Mechanism Studies | Used in research to understand enzyme-ligand interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.